molecular formula C19H22ClF3N4O2 B2853206 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide CAS No. 941395-48-8

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide

Cat. No.: B2853206
CAS No.: 941395-48-8
M. Wt: 430.86
InChI Key: IHCJKOQXNZMTJK-UHFFFAOYSA-N
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Description

The compound N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative. Its molecular formula is C₁₉H₂₂ClF₃N₄O₂, with a molecular weight of 430.86 g/mol (CAS: 1281088-99-0) . The structure features:

  • A 4-chloro-3-(trifluoromethyl)phenyl group, contributing hydrophobic and electron-withdrawing properties.
  • A methylamino linker connected to a carbamoylmethyl group.

This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClF3N4O2/c1-27(11-17(29)26-18(12-24)7-3-2-4-8-18)10-16(28)25-13-5-6-15(20)14(9-13)19(21,22)23/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJKOQXNZMTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

The synthesis begins with nitration of o-chlorotrifluoromethylbenzene using a mixed acetic anhydride/concentrated nitric acid system. This method avoids traditional nitric-sulfuric mixed acids, reducing side reactions and improving safety.

Reaction Conditions :

  • Molar Ratio : 1:2–2.5:0.6–0.7 (o-chlorotrifluoromethylbenzene:acetic anhydride:68% HNO₃)
  • Temperature : 10–15°C during nitric acid addition, followed by 3–4 h stirring at 15°C.
  • Workup : Washing with 4–6% NaOH(aq) to pH 7.5–8.0, followed by organic phase isolation.

Outcome : 4-Nitro-2-trifluoromethyl chlorobenzene is obtained with >90% purity.

Reduction to 4-Chloro-3-(trifluoromethyl)aniline

The nitro group is reduced using hydrazine hydrate in ethanol with FeCl₃·6H₂O and activated carbon (400–800 mesh).

Reaction Conditions :

  • Catalyst : 1–2 wt% activated carbon and FeCl₃·6H₂O.
  • Solvent : Ethanol (2–2.5× mass of nitro intermediate).
  • Hydrazine Hydrate : 80% solution added dropwise over 3–3.5 h under reflux.

Outcome : The reduction yields 4-chloro-3-(trifluoromethyl)aniline, isolated via solvent evaporation and extraction.

Synthesis of 1-Cyanocyclohexyl Carbamoylmethyl Methylamine

Formation of 1-Cyanocyclohexylamine

Cyclohexanone is converted to its cyanohydrin via reaction with hydrogen cyanide, followed by dehydration to 1-cyanocyclohexene. Catalytic hydrogenation (H₂/Pd-C) yields 1-cyanocyclohexylamine.

Acylation with Methyl Glycinate

1-Cyanocyclohexylamine reacts with methyl glycinate hydrochloride in the presence of triphosgene to form the carbamoyl intermediate.

Reaction Conditions :

  • Coupling Agent : Triphosgene in 1,2-dichloroethane at −5°C.
  • Base : Triethylamine to neutralize HCl.
  • Workup : Filtration and solvent evaporation under reduced pressure.

Outcome : N-(1-cyanocyclohexyl)-2-(methylamino)acetamide is obtained.

Coupling of Fragments via Acetamide Formation

The final step involves reacting 4-chloro-3-(trifluoromethyl)aniline with N-(1-cyanocyclohexyl)-2-(methylamino)acetamide using triphosgene as a coupling agent.

Reaction Conditions :

  • Solvent : 1,2-Dichloroethane or dioxane.
  • Temperature : Reflux (80–100°C) for 3–5 h.
  • Catalyst : Triethylamine or pyridine.

Workup :

  • Distillation : Crude product is purified via vacuum distillation (≤−0.096 MPa, 95–100°C).
  • Crystallization : Recrystallization from ethyl acetate/hexane yields >99.8% pure product.

Optimization and Industrial Considerations

Catalytic Efficiency

FeCl₃·6H₂O in the reduction step enhances hydrazine’s activity, achieving >95% conversion.

Solvent Selection

  • Nitration : Acetic anhydride improves regioselectivity vs. traditional sulfuric acid.
  • Coupling : Halogenated solvents (e.g., 1,2-dichloroethane) minimize side reactions.

Analytical Characterization

Purity Analysis :

  • HPLC : Retention time compared to standards (99.8% purity).
  • NMR : δ 7.6–8.1 ppm (aromatic protons), δ 1.2–2.5 ppm (cyclohexyl and methyl groups).

Thermal Stability :

  • Melting Point : 148–150°C (DSC).

Challenges and Mitigation

  • Steric Hindrance : Slow reaction rates addressed by prolonged reflux (5–7 h).
  • Moisture Sensitivity : Strict anhydrous conditions during acylation.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Target Compound C₁₉H₂₂ClF₃N₄O₂ 430.86 4-Cl-3-CF₃-phenyl, 1-cyanocyclohexyl carbamoyl methyl, methylamino 1281088-99-0
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[(furan-2-yl)methyl]amino}acetamide C₁₄H₁₂ClF₃N₂O₂ 332.71 4-Cl-3-CF₃-phenyl, furan-2-ylmethylamino 900641-80-7
N-(3-Chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide C₁₅H₂₀ClFN₂O₃S 362.85 3-Cl-4-F-phenyl, cyclohexyl(methylsulfonyl)amino Not provided
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₆H₁₃ClF₃NO₂ 343.73 4-Cl-2-Me-phenoxy, 3-CF₃-phenyl 403-97-4
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 311.76 3-Cl-4-F-phenyl, naphthalen-1-yl Not provided

Key Structural Differences and Implications

Aromatic Substituents: The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group enhances hydrophobicity and electronic effects compared to the 3-chloro-4-fluorophenyl group in or the naphthalen-1-yl group in .

Linker Modifications: The 1-cyanocyclohexyl carbamoyl methyl group in the target compound introduces steric bulk and metabolic resistance, unlike the furan-2-ylmethyl group in , which may increase solubility but reduce metabolic stability.

Functional Groups: The phenoxy group in introduces an ether linkage, which may reduce conformational flexibility compared to the methylamino linker in the target compound.

Binding Affinity and Pharmacological Potential

  • Hydrophobic Enclosure : The target compound’s trifluoromethyl and chloro groups likely participate in hydrophobic interactions, a critical factor in binding affinity as per Glide XP scoring models .
  • Hydrogen Bonding: The carbamoyl group in the target compound can act as both a hydrogen bond donor and acceptor, contrasting with the sulfonyl group in (acceptor-only) or the furan in (weak acceptor).
  • Molecular Weight and Bioavailability : The target compound’s higher molecular weight (430.86 g/mol) compared to analogues like (332.71 g/mol) may reduce membrane permeability but improve target specificity .

Q & A

Q. Key Considerations :

  • Optimize reaction times (monitor via TLC) to minimize byproducts like dichloro derivatives.
  • Control moisture to prevent hydrolysis of the trifluoromethyl group .

Which spectroscopic and analytical methods are critical for characterization?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), methylamino groups (δ 2.8–3.1 ppm), and cyanocyclohexyl protons (δ 1.5–2.2 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and trifluoromethyl carbons (δ 120–125 ppm, JCF coupling) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N bands (~2250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 458.0921) and fragmentation patterns .

Q. Advanced :

  • X-ray Crystallography : Resolve the 3D structure to analyze hydrogen bonding between the acetamide and cyanocyclohexyl groups .

What preliminary biological assays are recommended for activity screening?

Q. Basic

  • Antimicrobial Activity :
    • Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli .
  • Anticancer Screening :
    • Perform MTT assays on HCT-116 colon cancer cells (48-hour exposure, IC50 calculation) .
  • Enzyme Inhibition :
    • Test COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical) with celecoxib as a positive control .

Q. Advanced

  • Standardize Assay Conditions :
    • Use serum-free media in cell-based assays to reduce protein-binding variability .
    • Validate purity via HPLC and elemental analysis to rule out batch-specific impurities .
  • Orthogonal Validation :
    • Confirm antimicrobial activity with time-kill assays alongside MIC tests .
    • Cross-check enzyme inhibition results with SPR-based binding affinity measurements .

What computational strategies support SAR analysis?

Q. Advanced

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17). Focus on halogen bonding between the trifluoromethyl group and Thr766 .
  • QSAR Modeling :
    • Incorporate descriptors like LogP (calculated: 3.2), topological polar surface area (85 Ų), and H-bond acceptors (5) to predict activity cliffs .
  • MD Simulations :
    • Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS) to prioritize analogs .

How to design experiments for mechanism-of-action studies?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) :
    • Identify target engagement by heating HCT-116 lysates (37–65°C) and quantifying protein denaturation via Western blot .
  • CRISPR-Cas9 Knockouts :
    • Generate HDAC6-knockout cell lines to assess dependency on suspected targets .
  • In Vivo Pharmacokinetics :
    • Administer compound intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Measure plasma concentrations via LC-MS/MS (Tmax ~2 hours) .

Q. Table 2: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
14-Chloro-3-TFMA + ClCH₂COCl, Et₃N7892%
2Intermediate + 1-cyanocyclohexyl carbamate6595%

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